Product packaging for 3-Ethyl-3-phenylpentane-1,5-diol(Cat. No.:CAS No. 84682-28-0)

3-Ethyl-3-phenylpentane-1,5-diol

Cat. No.: B14416876
CAS No.: 84682-28-0
M. Wt: 208.30 g/mol
InChI Key: JDYDBAVDWRWTCJ-UHFFFAOYSA-N
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Description

3-Ethyl-3-phenylpentane-1,5-diol (CAS Registry Number: 84682-28-0 ) is an organic compound with the molecular formula C13H20O2 and a molecular weight of 208.30 g/mol . It is identified by the EINECS 283-590-4 and its estimated boiling point is 372.02 °C at 760 mmHg . This diol is of significant value in analytical chemistry and pharmaceutical research, particularly in method development. It can be analyzed using reverse-phase (RP) high-performance liquid chromatography (HPLC) . A proven method for its separation employs a Newcrom R1 HPLC column with a mobile phase consisting of acetonitrile, water, and phosphoric acid; this method is scalable and can be adapted for fast UPLC applications or for the isolation of impurities in preparative separation, making it suitable for pharmacokinetic studies . The compound is intended for research applications and is For Research Use Only (RUO) . It is not intended for diagnostic or therapeutic procedures, nor for human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H20O2 B14416876 3-Ethyl-3-phenylpentane-1,5-diol CAS No. 84682-28-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

84682-28-0

Molecular Formula

C13H20O2

Molecular Weight

208.30 g/mol

IUPAC Name

3-ethyl-3-phenylpentane-1,5-diol

InChI

InChI=1S/C13H20O2/c1-2-13(8-10-14,9-11-15)12-6-4-3-5-7-12/h3-7,14-15H,2,8-11H2,1H3

InChI Key

JDYDBAVDWRWTCJ-UHFFFAOYSA-N

Canonical SMILES

CCC(CCO)(CCO)C1=CC=CC=C1

Origin of Product

United States

Advanced Synthetic Methodologies for 3 Ethyl 3 Phenylpentane 1,5 Diol

Convergent and Divergent Synthetic Pathways

The construction of the 3-ethyl-3-phenylpentane-1,5-diol molecule can be approached through both convergent and divergent strategies. A convergent approach would involve the synthesis of key fragments that are then combined, while a divergent strategy would start from a common intermediate and be diversified.

Carbonyl Precursor Functionalization and Reduction Strategies

A plausible and effective route to this compound involves the functionalization of a central carbonyl-containing precursor, followed by reduction. A key intermediate in this strategy is 3-ethyl-3-phenylglutaric acid or its ester derivatives.

The synthesis of this crucial precursor can be envisioned through a Michael addition. For instance, the reaction of a nucleophile like the enolate of an ethyl-substituted ester with a phenyl-substituted α,β-unsaturated acceptor could form the desired carbon skeleton.

Once the substituted glutaric acid or its diester, such as diethyl 3-ethyl-3-phenylglutarate, is obtained, the final step is the reduction of the two carboxylic acid or ester functionalities to the corresponding primary alcohols. A powerful reducing agent like lithium aluminum hydride (LiAlH₄) is typically employed for this transformation, capable of reducing both esters and carboxylic acids to alcohols. masterorganicchemistry.com The general scheme for this approach is outlined below:

StepReactionReactantsProduct
1Michael Addition (Proposed)Ethyl-substituted nucleophile + Phenyl-substituted α,β-unsaturated esterDiethyl 3-ethyl-3-phenylglutarate
2ReductionDiethyl 3-ethyl-3-phenylglutarate, LiAlH₄This compound

This method offers a clear and logical pathway to the target molecule, hinging on the successful synthesis and subsequent reduction of the key glutaric acid derivative.

Condensation Reactions in this compound Synthesis

Condensation reactions, which form carbon-carbon bonds, are fundamental in organic synthesis and can be adapted for the preparation of the this compound framework. The Knoevenagel condensation, a reaction between an active methylene (B1212753) compound and a carbonyl compound, offers a potential route. wikipedia.org

A hypothetical pathway could involve the Knoevenagel condensation of a ketone, such as 1-phenylpropan-1-one, with a malonic ester derivative. The resulting α,β-unsaturated dicarbonyl compound could then undergo further modifications, including the introduction of the second hydroxyl group and reduction of the carbonyl functionalities. The complexity of this multi-step process would require careful selection of reagents and reaction conditions to achieve the desired product.

Multicomponent Reactions Towards this compound Derivatives

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation, provide an efficient means to generate molecular complexity. While no specific MCRs have been reported for the direct synthesis of this compound, the principles of MCRs can be applied to generate highly functionalized precursors or derivatives.

For example, a variation of the Hantzsch pyridine (B92270) synthesis or a Biginelli-type reaction could potentially be designed to incorporate the core structural elements of the target diol. This would involve the careful design of starting materials that, upon reaction, would yield a heterocyclic or carbocyclic scaffold that could be subsequently elaborated to this compound.

Catalytic Approaches in this compound Synthesis

Catalytic methods offer significant advantages in terms of efficiency, selectivity, and sustainability. Both metal-catalyzed and organocatalytic approaches can be considered for the synthesis of this compound.

Metal-Catalyzed Transformations

Metal-catalyzed reactions are powerful tools for the formation of C-C and C-O bonds. A potential strategy for the synthesis of this compound could involve a metal-catalyzed cross-coupling reaction to assemble the carbon skeleton.

Another approach could be the hydroformylation of a suitable alkene precursor. Hydroformylation introduces a formyl group and a hydrogen atom across a double bond. An appropriately substituted alkene could be converted to a dialdehyde, which could then be reduced to the target diol. The choice of metal catalyst (typically rhodium or cobalt) and ligands would be crucial for controlling the regioselectivity of the hydroformylation reaction.

Catalytic ApproachKey TransformationPotential Precursor
Cross-CouplingC-C bond formationAryl halide and organometallic reagent
HydroformylationAlkene to dialdehydeSubstituted diene

Organocatalytic Methods

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful strategy in asymmetric synthesis. For the synthesis of a chiral version of this compound, organocatalytic methods would be highly valuable.

An organocatalytic aldol (B89426) reaction could be employed to construct the carbon backbone. For instance, the reaction of an aldehyde with a ketone, catalyzed by a chiral amine such as proline, could generate a β-hydroxy ketone. This intermediate could then be further elaborated to the target 1,5-diol. The stereochemistry of the newly formed chiral centers can often be controlled by the choice of the chiral organocatalyst.

A summary of potential organocatalytic reactions is provided below:

Organocatalytic ReactionKey IntermediatePotential for Asymmetry
Aldol Reactionβ-Hydroxy ketoneHigh
Michael Addition1,5-Dicarbonyl compoundHigh

Biocatalytic Synthesis Considerations

Biocatalysis has emerged as a powerful tool in organic synthesis, offering high selectivity under mild reaction conditions. For the synthesis of this compound, several biocatalytic strategies can be envisioned, primarily involving enzymes such as oxidoreductases, lyases, and hydrolases. These enzymes can be employed for the asymmetric reduction of a diketone precursor, the kinetic resolution of a racemic diol, or in multi-enzyme cascade reactions.

Enzymatic reduction of a prochiral diketone, 3-ethyl-3-phenylpentane-1,5-dione, represents a promising route to chiral this compound. Alcohol dehydrogenases (ADHs) are a class of oxidoreductases capable of catalyzing the stereoselective reduction of ketones to alcohols. rsc.org The selection of an appropriate ADH is crucial for controlling the stereochemistry of the resulting diol. A broad screening of commercially available or engineered ADHs would be necessary to identify an enzyme with high activity and selectivity for the diketone substrate. For instance, ADHs from organisms like Lactobacillus brevis or Ralstonia sp. have demonstrated utility in reducing sterically demanding ketones with high enantio- and diastereoselectivity. rsc.org

Another biocatalytic approach is the enzymatic kinetic resolution of racemic this compound. Lipases are commonly used for this purpose through enantioselective acylation. acs.org In this process, one enantiomer of the racemic diol is selectively acylated, allowing for the separation of the acylated enantiomer from the unreacted enantiomer. Lipase PS from Burkholderia cepacia is a notable example of an enzyme used for the resolution of diols. acs.org

Furthermore, multi-enzyme cascades can be designed for the one-pot synthesis of the target diol from simpler precursors. researchgate.net A cascade could involve a lyase for C-C bond formation to construct the carbon skeleton, followed by an oxidoreductase for the reduction of carbonyl groups. researchgate.net This approach offers the advantages of process intensification and reduced waste generation.

Table 1: Potential Biocatalysts for the Synthesis of this compound

Enzyme Class Biocatalytic Strategy Potential Substrate Expected Outcome
Oxidoreductase (ADH) Asymmetric Reduction 3-Ethyl-3-phenylpentane-1,5-dione Enantiomerically enriched this compound
Hydrolase (Lipase) Kinetic Resolution Racemic this compound Enantiomerically pure this compound and its monoester
Lyase/Oxidoreductase Multi-enzyme Cascade Simpler precursors (e.g., aldehydes, ketones) Stereodefined this compound

Stereoselective Synthesis of this compound and its Chiral Analogues

The presence of a chiral quaternary carbon in this compound and the potential for stereocenters at the hydroxyl-bearing carbons necessitate stereoselective synthetic methods to access specific stereoisomers.

Asymmetric synthesis aims to create a specific enantiomer of a chiral molecule. For this compound, this can be achieved through various strategies, including the use of chiral auxiliaries, chiral catalysts, or chiral starting materials.

One plausible asymmetric route involves the diastereoselective addition of a nucleophile to a chiral precursor. For instance, an Evans aldol reaction could be employed to set one of the stereocenters. This involves the use of a chiral oxazolidinone auxiliary to direct the stereochemical outcome of the aldol condensation between an enolate and an aldehyde. nih.gov Subsequent removal of the chiral auxiliary would yield a chiral β-hydroxy ketone, which could then be further elaborated to the target diol.

Catalytic asymmetric synthesis offers a more atom-economical approach. The asymmetric reduction of a prochiral diketone, as mentioned in the biocatalysis section, can also be achieved using chiral chemical catalysts. For example, chiral ruthenium or rhodium complexes are known to catalyze the asymmetric hydrogenation of ketones with high enantioselectivity. alfachemic.com Another powerful method is the asymmetric dihydroxylation of a suitable unsaturated precursor, although this would require a different synthetic strategy to construct the core structure.

When a molecule already contains a stereocenter, subsequent reactions can be influenced by this existing chirality, leading to the preferential formation of one diastereomer over others. This is known as diastereoselective control.

In the context of synthesizing this compound, if a chiral intermediate is formed, subsequent functionalization reactions must be carefully controlled to achieve the desired diastereomer. For example, the reduction of a chiral β-hydroxy ketone intermediate can lead to either syn or anti diol products depending on the reducing agent and reaction conditions. Chelation-controlled reductions, for instance using zinc borohydride (B1222165), often favor the formation of the syn diol, while non-chelating reducing agents like sodium borohydride in the presence of a bulky Lewis acid can favor the anti diol.

Furthermore, substrate-controlled diastereoselective reactions can be employed. The steric hindrance imposed by the bulky phenyl and ethyl groups at the quaternary center can direct the approach of reagents to other parts of the molecule, thereby influencing the stereochemical outcome of subsequent transformations.

Reaction Condition Optimization and Yield Enhancement in this compound Preparation

The synthesis of this compound can likely be achieved through a Grignard reaction between a suitable ester, such as diethyl 3-phenyl-3-ethylpentanedioate, and a Grignard reagent, followed by reduction. However, Grignard reactions with esters are notoriously difficult to control, often leading to the formation of tertiary alcohols as byproducts. sciencemadness.org Therefore, optimizing reaction conditions is paramount for maximizing the yield of the desired diol.

Key parameters for optimization include the choice of solvent, temperature, rate of addition of the Grignard reagent, and the nature of the Grignard reagent itself. numberanalytics.com Ethereal solvents like diethyl ether or tetrahydrofuran (B95107) (THF) are standard for Grignard reactions. Lowering the reaction temperature can often suppress side reactions and improve selectivity. mit.edu Slow, dropwise addition of the Grignard reagent to the ester is crucial to maintain a low concentration of the reactive nucleophile and minimize over-addition. sciencemadness.org

The use of Barbier-type conditions, where the alkyl halide is added to a mixture of the carbonyl compound and magnesium, can sometimes offer better control. Alternatively, the use of organocerium reagents, generated in situ from Grignard reagents and cerium(III) chloride, can be highly effective in preventing the double addition to esters, thus favoring the formation of the ketone intermediate which can then be reduced to the diol in a separate step.

Table 2: Parameters for Optimization of the Grignard-based Synthesis of this compound

Parameter Considerations for Optimization Potential Impact on Yield and Selectivity
Solvent Polarity and coordinating ability (e.g., THF, Diethyl Ether) Affects Grignard reagent solubility and reactivity.
Temperature Cryogenic conditions (-78 °C) vs. room temperature Lower temperatures can reduce side reactions and over-addition. mit.edu
Rate of Addition Slow, controlled addition of the Grignard reagent Minimizes local excess of the nucleophile, preventing double addition. sciencemadness.org
Stoichiometry Precise control of the molar ratio of reactants Prevents unreacted starting material or excessive byproduct formation.
Grignard Reagent Use of less reactive organometallic reagents (e.g., organocerium) Can selectively yield the ketone intermediate, preventing tertiary alcohol formation.

By carefully considering and optimizing these biocatalytic, stereoselective, and reaction-level parameters, the synthesis of this compound can be approached with a high degree of control, enabling access to this complex molecule in a pure and potentially stereodefined form.

Elucidation of Reaction Mechanisms Pertaining to 3 Ethyl 3 Phenylpentane 1,5 Diol

Mechanistic Pathways of Diol Formation Reactions

The synthesis of 3-Ethyl-3-phenylpentane-1,5-diol can be achieved through a double Grignard addition to a suitable ester, such as diethyl 3-phenylpentanedioate. This reaction involves the formation of new carbon-carbon bonds and proceeds through a ketone intermediate. masterorganicchemistry.comorganic-chemistry.org

The formation of this compound from a diester like diethyl 3-phenylpentanedioate and a Grignard reagent, for instance, ethylmagnesium bromide, involves several key intermediate species. The reaction is not a direct conversion but a stepwise process. masterorganicchemistry.commnstate.edu

Initially, the Grignard reagent performs a nucleophilic attack on one of the ester's carbonyl carbons. This leads to the formation of a tetrahedral intermediate, a magnesium hemiacetal. mit.edu This intermediate is unstable and quickly eliminates an ethoxide group, resulting in the formation of a ketone. masterorganicchemistry.com This newly formed ketone is also susceptible to nucleophilic attack by another equivalent of the Grignard reagent. mnstate.edu This second attack generates a different alkoxide intermediate, which upon acidic workup, is protonated to yield the final tertiary alcohol product. masterorganicchemistry.comyoutube.com

A plausible reaction pathway is outlined in the table below:

StepReactantsReagentsIntermediate SpeciesProduct of Step
1Diethyl 3-phenylpentanedioateEthylmagnesium BromideMagnesium Hemiacetal5-Ethoxy-3-ethyl-5-oxo-3-phenylpentan-1-ol
25-Ethoxy-3-ethyl-5-oxo-3-phenylpentan-1-olEthylmagnesium BromideDialkoxideThis compound

The transition states in Grignard reactions, particularly the addition to a carbonyl group, are often depicted as four-membered cyclic structures. mit.edu In the context of the formation of this compound, the addition of the ethylmagnesium bromide to the ester and the subsequent ketone intermediate would proceed through such transition states. These are believed to be part of a [2+2] cycloaddition mechanism. mit.edu The magnesium atom of the Grignard reagent coordinates with the carbonyl oxygen, while the nucleophilic ethyl group attacks the carbonyl carbon. This concerted process involves a reorganization of electrons within this cyclic arrangement. The stability of these transition states can be influenced by steric hindrance and the nature of the solvent. organic-chemistry.org

Reactivity Profiles and Transformational Mechanisms of this compound

The oxidation of 1,5-diols can lead to the formation of δ-lactones through oxidative cyclization. researchgate.net For this compound, this would involve the formation of a six-membered ring containing an ester group. Reagents such as 2,2,6,6-tetramethyl-1-piperidinyloxy (TEMPO) in combination with a co-oxidant like bis(acetoxy)iodobenzene (BAIB) are effective for this type of transformation. researchgate.net The mechanism likely involves the selective oxidation of one of the primary hydroxyl groups to an aldehyde, which is then followed by an intramolecular cyclization and further oxidation to the lactone.

ReactantReagentsMajor Product
This compoundTEMPO, BAIB5-Ethyl-5-phenyl-dihydro-2H-pyran-2-one

Reductive processes for a diol like this compound would primarily involve the cleavage of the C-O bonds of the hydroxyl groups. This is a challenging transformation as hydroxyl groups are poor leaving groups. Conversion of the hydroxyl groups into better leaving groups, such as tosylates, followed by reduction with a reagent like lithium aluminum hydride, could potentially lead to the formation of the corresponding alkane, 3-ethyl-3-phenylpentane. Catalytic hydrogenolysis over a suitable metal catalyst could also be a potential, albeit likely challenging, route for the reduction of the diol.

The hydroxyl groups of this compound are tertiary, and thus, their substitution would likely proceed through an SN1 mechanism. youtube.comyoutube.com This involves the protonation of the hydroxyl group by a strong acid, such as a hydrogen halide (HX), to form a good leaving group (water). youtube.com The departure of water results in the formation of a tertiary carbocation. This carbocation is relatively stable due to hyperconjugation and the inductive effect of the alkyl groups. The final step is the nucleophilic attack of the halide ion on the carbocation to form the alkyl halide. youtube.com Given the presence of two hydroxyl groups, both mono- and di-substitution products are possible, depending on the stoichiometry of the reagents.

ReactantReagentsPossible Products
This compoundHBr (excess)1,5-Dibromo-3-ethyl-3-phenylpentane
This compoundHCl (1 equivalent)5-Chloro-3-ethyl-3-phenylpentan-1-ol

Intramolecular Cyclization and Rearrangement Mechanisms

The chemical behavior of 1,5-diols such as this compound is characterized by its susceptibility to intramolecular reactions, particularly under acidic conditions. The reaction pathways are dominated by intramolecular cyclization and carbocation-driven rearrangements.

Intramolecular Cyclization: Under acidic catalysis, one of the terminal hydroxyl groups of the diol can be protonated, forming a good leaving group (water). youtube.com The other hydroxyl group can then act as an intramolecular nucleophile, attacking the carbon bearing the protonated hydroxyl group (or a carbocation derived from it). For a 1,5-diol like this compound, this nucleophilic attack would lead to the formation of a six-membered heterocyclic ring, a substituted tetrahydropyran (B127337). The mechanism involves an initial protonation, followed by the loss of a water molecule and subsequent ring closure. youtube.com A final deprotonation step regenerates the acid catalyst and yields the cyclic ether product.

Rearrangement Mechanisms: A competing and significant pathway, especially under acidic conditions, is the pinacol-type rearrangement. libretexts.orgwikipedia.org This process is initiated by the protonation of one of the primary hydroxyl groups, followed by the elimination of water to form a primary carbocation. However, a more likely scenario involves the protonation of a hydroxyl group and a concerted or subsequent rearrangement to avoid the formation of a highly unstable primary carbocation.

A key feature of this compound is the tertiary carbon at the C3 position, substituted with both a phenyl and an ethyl group. If a carbocation were to form at an adjacent carbon (C2 or C4) via a hydride shift, the stage would be set for a 1,2-rearrangement. In such rearrangements, there is a migratory aptitude order, which generally favors the migration of a phenyl group over an alkyl group. wikipedia.org This suggests that a 1,2-phenyl shift would be a probable event, leading to a rearranged carbon skeleton. The driving force for this migration is the formation of a more stable carbocation, such as one stabilized by resonance with the phenyl ring or an oxonium ion which satisfies the octet rule for all its atoms. wikipedia.org

The general sequence for such a rearrangement would be:

Protonation of a hydroxyl group.

Loss of water to form a carbocation.

A 1,2-shift (e.g., hydride, phenyl, or ethyl) to form a more stable carbocation.

Deprotonation or reaction with a nucleophile to yield the final product, which could be a ketone or an aldehyde. msu.edu

Kinetic and Thermodynamic Aspects of Reactions Involving this compound

The outcome of the acid-catalyzed reactions of this compound is often governed by the principles of kinetic and thermodynamic control. wikipedia.org The specific product that is favored can depend on reaction conditions such as temperature and reaction time. youtube.comlibretexts.org

Kinetic Control: At lower temperatures or shorter reaction times, the reaction is typically under kinetic control, meaning the major product is the one that is formed the fastest. wikipedia.orgmasterorganicchemistry.com This corresponds to the reaction pathway with the lowest activation energy. For a pinacol-type rearrangement, a rapid 1,2-hydride shift might occur, leading to the formation of an aldehyde as the kinetic product. msu.edu

Thermodynamic Control: At higher temperatures or with longer reaction times, the system has enough energy to overcome higher activation barriers and reach equilibrium. youtube.comlibretexts.org Under these conditions of thermodynamic control, the major product is the most stable one, even if it is formed more slowly. wikipedia.orgmasterorganicchemistry.com In the rearrangement of this compound, a 1,2-phenyl shift could lead to a resonance-stabilized carbocation, which ultimately forms a highly stable conjugated ketone. This ketone would likely be the thermodynamic product. msu.edu

The interplay between these two regimes can be summarized as follows:

Control TypeReaction ConditionsFavored Product CharacteristicsPlausible Product for this compound Rearrangement
Kinetic Low Temperature, Short DurationFormed via the lowest energy barrier (fastest rate)Aldehyde (from 1,2-hydride shift)
Thermodynamic High Temperature, Long DurationMost stable product (reaction equilibrium is reached)Phenyl Ketone (from 1,2-phenyl shift, leading to a conjugated system)

This distinction is crucial for synthetic applications, as manipulating the reaction conditions allows for the selective formation of different constitutional isomers.

Isotopic Labeling Studies in Mechanistic Investigations

Isotopic labeling is a powerful technique used to elucidate complex reaction mechanisms by tracing the path of specific atoms throughout a chemical transformation. numberanalytics.com For reactions involving this compound, isotopic labeling could provide definitive evidence for the proposed rearrangement and cyclization pathways.

Proposed Labeling Experiments:

Oxygen-18 (¹⁸O) Labeling: One of the hydroxyl groups of the diol could be enriched with ¹⁸O. By analyzing the position of the ¹⁸O label in the products, one could confirm which hydroxyl group participates in the reaction. For instance, in an acid-catalyzed rearrangement, observing whether the ¹⁸O is lost in the eliminated water molecule or retained in the final carbonyl product would clarify which hydroxyl group is preferentially protonated and leaves. libretexts.org This can also confirm the reversibility of the initial water loss if labeled water is added to the reaction and the recovered starting material is found to contain the isotope. libretexts.org

Carbon-13 (¹³C) Labeling: To unambiguously determine the nature of the migrating group in a pinacol (B44631) rearrangement (e.g., phenyl vs. ethyl shift), specific carbon atoms in the molecule's backbone or in the substituent groups could be replaced with ¹³C. nih.gov For example, if the carbon atom of the ethyl group attached to C3 is labeled, its final position in the product skeleton would reveal whether an ethyl shift occurred. Similarly, labeling one of the carbons in the phenyl ring would trace the movement of the phenyl group. Analysis of the product mixture via ¹³C NMR spectroscopy or mass spectrometry would reveal the new position of the labeled carbon, thereby confirming the migration path. libretexts.org

A hypothetical isotopic labeling experiment to distinguish between a phenyl and an ethyl shift during rearrangement is outlined below:

Labeled ReactantProposed MigrationExpected Position of ¹³C Label in Product
This compound (¹³C at C1 of ethyl group)Ethyl ShiftThe labeled carbon would become part of the main chain adjacent to the carbonyl group.
This compound (¹³C at C1 of ethyl group)Phenyl ShiftThe labeled carbon would remain in the ethyl group, which is now attached to a different carbon in the rearranged backbone.
This compound (¹³C at ipso-carbon of phenyl group)Phenyl ShiftThe labeled carbon would be incorporated into the main chain, adjacent to the carbonyl group.
This compound (¹³C at ipso-carbon of phenyl group)Ethyl ShiftThe labeled carbon would remain part of the phenyl group, which is now attached to a different carbon in the rearranged backbone.

Such studies are essential for building a complete and accurate picture of the intricate mechanistic details of reactions involving multifunctional compounds like this compound.

Advanced Spectroscopic Characterization of 3 Ethyl 3 Phenylpentane 1,5 Diol and Derived Structures

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, a detailed map of the molecule's connectivity can be constructed.

The ¹H NMR spectrum of 3-Ethyl-3-phenylpentane-1,5-diol would be expected to show distinct signals for each chemically non-equivalent proton in the molecule. The chemical shift (δ) of these signals is influenced by the local electronic environment of the protons. The integration of the peaks would correspond to the number of protons in each unique environment, and the splitting patterns (multiplicity) would reveal the number of adjacent protons.

Predicted ¹H NMR Data for this compound

Proton Assignment Predicted Chemical Shift (ppm) Predicted Multiplicity Integration
Phenyl-H7.20-7.40Multiplet5H
-CH₂-OH (a)3.60-3.80Triplet4H
-CH₂-C- (b)1.80-2.00Triplet4H
-CH₂-CH₃1.60-1.80Quartet2H
-OHVariable (broad singlet)Singlet2H
-CH₃0.80-1.00Triplet3H

Note: The chemical shift of the hydroxyl (-OH) protons is highly dependent on solvent, concentration, and temperature, and may exchange with D₂O.

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal. The chemical shifts are indicative of the type of carbon (alkane, aromatic, alcohol-bearing).

Predicted ¹³C NMR Data for this compound

Carbon Assignment Predicted Chemical Shift (ppm)
Quaternary Phenyl-C145-148
Aromatic CH125-129
-C(Et)(Ph)- (quaternary)45-50
-CH₂-OH60-65
-CH₂-C-35-40
-CH₂-CH₃25-30
-CH₃8-12

While one-dimensional NMR provides fundamental information, two-dimensional (2D) NMR techniques would be essential for unambiguous assignment of all proton and carbon signals, especially for a molecule of this complexity. Techniques such as COSY (Correlation Spectroscopy) would establish ¹H-¹H connectivities, while HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded ¹H and ¹³C atoms. HMBC (Heteronuclear Multiple Bond Correlation) would reveal longer-range (2-3 bond) correlations between protons and carbons, which is crucial for confirming the assembly of the molecular fragments.

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. Specific functional groups absorb infrared radiation at characteristic frequencies, making IR spectroscopy an excellent tool for functional group identification.

The IR spectrum of this compound would be dominated by a strong, broad absorption band in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the alcohol functional groups. Other key absorptions would include C-H stretching vibrations for both the aromatic (around 3000-3100 cm⁻¹) and aliphatic (around 2850-3000 cm⁻¹) portions of the molecule, as well as C-O stretching (around 1000-1200 cm⁻¹) and aromatic C=C bending vibrations (around 1450-1600 cm⁻¹).

Predicted IR Absorption Bands for this compound

Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
O-H Stretch (alcohol)3200-3600Strong, Broad
Aromatic C-H Stretch3000-3100Medium
Aliphatic C-H Stretch2850-3000Strong
Aromatic C=C Bending1450-1600Medium-Weak
C-O Stretch (alcohol)1000-1200Strong

Raman spectroscopy would provide complementary information, particularly for the non-polar bonds of the carbon skeleton and the symmetric vibrations of the phenyl group.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization. For this compound, the molecular ion peak [M]⁺ would be expected at an m/z (mass-to-charge ratio) corresponding to its molecular weight (208.30). nih.gov

Common fragmentation pathways would likely involve the loss of water (m/z = M-18), the loss of an ethyl group (m/z = M-29), or cleavage of the C-C bonds adjacent to the quaternary carbon, leading to stable carbocations. The fragmentation pattern is a molecular fingerprint that can help confirm the structure.

Electronic Absorption Spectroscopy (UV-Vis) for Chromophore Analysis

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for identifying chromophores (light-absorbing groups). The primary chromophore in this compound is the phenyl group.

The UV-Vis spectrum would be expected to show absorptions characteristic of a substituted benzene (B151609) ring. Typically, this includes a strong absorption band (the E-band) around 200-210 nm and a weaker, fine-structured band (the B-band) around 250-270 nm. The exact position and intensity of these bands can be influenced by the alkyl substitution on the ring.

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic methods are fundamental to the quality control and research of this compound, enabling the separation of the main compound from impurities and starting materials. The choice between HPLC and GC-MS is often dictated by the volatility and thermal stability of the analyte and the specific goals of the analysis.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography is a cornerstone technique for the analysis of non-volatile or thermally labile compounds like this compound. Reversed-phase HPLC, where the stationary phase is nonpolar and the mobile phase is polar, is particularly well-suited for this purpose.

Research Findings:

Published methods indicate that this compound can be effectively analyzed using a reversed-phase (RP) HPLC approach. sielc.com A common stationary phase for such separations is a C18 column, such as the Newcrom R1, which provides excellent hydrophobic selectivity. sielc.com The mobile phase typically consists of a mixture of acetonitrile (B52724) (MeCN) and water, with the addition of an acid like phosphoric acid or formic acid to improve peak shape and resolution. sielc.com For applications requiring compatibility with mass spectrometry (MS), formic acid is the preferred modifier. sielc.com This method is scalable and can be adapted for preparative separation to isolate impurities for further characterization. sielc.com

The separation mechanism relies on the differential partitioning of the analyte between the nonpolar stationary phase and the polar mobile phase. By adjusting the ratio of acetonitrile to water, the retention of this compound can be controlled, allowing for its effective separation from compounds of differing polarity.

Interactive Data Table: Illustrative HPLC Parameters for the Analysis of this compound

ParameterValue
Column Newcrom R1 (C18), 4.6 x 150 mm, 5 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 30% B to 80% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detector UV at 210 nm
Injection Volume 10 µL
Expected Retention Time Dependent on the specific gradient, but would elute as a sharp peak.

Note: The above parameters are illustrative and based on typical reversed-phase methods for similar aromatic compounds. Method optimization would be required for specific applications.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry is a powerful technique for the separation and identification of volatile and semi-volatile compounds. However, direct analysis of polar molecules with low volatility like this compound by GC-MS is challenging. The presence of hydroxyl groups leads to poor chromatographic performance, including peak tailing and potential thermal degradation in the injector and column.

Research Findings:

To overcome these limitations, derivatization is a necessary step to increase the volatility and thermal stability of the diol. oup.comnih.gov Silylation is a common and effective derivatization technique where the active hydrogens of the hydroxyl groups are replaced with a trimethylsilyl (B98337) (TMS) group. phenomenex.blog This chemical modification significantly reduces the polarity of the molecule, making it amenable to GC analysis. phenomenex.blog Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are frequently used for this purpose. nih.gov

Once derivatized, the resulting bis-TMS ether of this compound can be readily analyzed by GC-MS. The gas chromatograph separates the derivatized compound from other components in the mixture based on their boiling points and interactions with the stationary phase. The mass spectrometer then fragments the eluted compound and provides a unique mass spectrum, which serves as a molecular fingerprint for identification. The fragmentation pattern of the TMS-derivatized diol would show characteristic ions resulting from the loss of methyl groups and cleavage of the carbon-carbon bonds.

Interactive Data Table: Hypothetical GC-MS Parameters for the Analysis of Derivatized this compound

ParameterValue
Derivatization Reagent N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
Reaction Conditions 70 °C for 60 minutes
GC Column DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium, constant flow at 1.2 mL/min
Inlet Temperature 280 °C
Injection Mode Split (e.g., 20:1)
Oven Temperature Program Initial 100 °C, hold for 2 min, ramp at 15 °C/min to 300 °C, hold for 5 min
MS Transfer Line Temp. 290 °C
Ion Source Temperature 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Scan Range 50-550 amu

Note: These parameters are hypothetical and based on established methods for the GC-MS analysis of silylated polar compounds. The exact conditions would need to be optimized for the specific analysis of derivatized this compound.

Computational and Theoretical Investigations of 3 Ethyl 3 Phenylpentane 1,5 Diol

Quantum Chemical Calculations: Density Functional Theory (DFT) Approaches

Density Functional Theory (DFT) serves as a fundamental tool for investigating the electronic structure and properties of 3-Ethyl-3-phenylpentane-1,5-diol. By employing various functionals and basis sets, researchers can accurately model the molecule's geometry and energetics. A common approach involves using the B3LYP functional with a 6-311++G(d,p) basis set, which has been shown to provide a good balance between computational cost and accuracy for organic molecules.

These calculations are foundational for understanding the molecule's stability, reactivity, and spectroscopic properties. For instance, the calculated distribution of electron density reveals the polar nature of the hydroxyl groups and the nonpolar character of the hydrocarbon backbone and phenyl ring. The molecular electrostatic potential (MEP) map, derived from DFT calculations, can identify regions susceptible to electrophilic and nucleophilic attack, which is crucial for predicting chemical reactivity.

Table 1: Calculated Thermodynamic Properties of this compound at 298.15 K

PropertyValueUnit
EnthalpyValue based on analogous systemskcal/mol
Gibbs Free EnergyValue based on analogous systemskcal/mol
EntropyValue based on analogous systemscal/mol·K

Note: The values in this table are hypothetical and represent typical ranges seen in DFT calculations for structurally similar diols.

Conformational Analysis and Energy Landscapes

The conformational flexibility of this compound is a key determinant of its physical and chemical properties. The presence of multiple rotatable bonds results in a complex potential energy surface with numerous local minima, each corresponding to a stable conformer. Computational methods are indispensable for exploring this landscape.

A systematic conformational search, often performed using molecular mechanics force fields followed by DFT optimization of the low-energy structures, can identify the most stable conformers. For this compound, the orientation of the two hydroxyl groups and the phenyl ring are the most significant factors influencing conformational stability. The relative energies of these conformers determine their population at a given temperature. Studies on similar 1,5-diols have shown that conformers allowing for intramolecular hydrogen bonding are often among the most stable. nih.gov

Table 2: Relative Energies of Selected Conformers of this compound

ConformerDihedral Angle (C1-C2-C3-C4)Relative Energy (kcal/mol)
A (Extended)180°1.5
B (Gauche)60°0.8
C (Intramolecular H-bond)Variable0.0

Note: This table presents a simplified, illustrative set of conformers and their hypothetical relative energies based on general principles of conformational analysis.

Analysis of Intramolecular Interactions

The structure of this compound allows for significant intramolecular interactions, most notably hydrogen bonding between the two hydroxyl groups. The formation of a pseudo-cyclic structure through an O-H···O hydrogen bond can significantly stabilize certain conformers. nih.gov The strength of this interaction can be estimated through DFT calculations by analyzing the O···H distance, the O-H···O angle, and the shift in the O-H stretching frequency in the calculated infrared spectrum.

Quantum Theory of Atoms in Molecules (QTAIM) analysis can further characterize these interactions by identifying bond critical points and quantifying the electron density at these points. Besides hydrogen bonding, van der Waals interactions between the bulky phenyl and ethyl groups also play a crucial role in determining the preferred molecular shape.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

DFT calculations are a powerful tool for predicting various spectroscopic parameters, which can then be compared with experimental data to validate the computational model. For this compound, the prediction of ¹H and ¹³C NMR chemical shifts is particularly valuable. The Gauge-Including Atomic Orbital (GIAO) method, coupled with DFT, has been shown to provide excellent agreement with experimental NMR data for a wide range of organic molecules, including diols. researchgate.netresearchgate.netnih.gov

Discrepancies between calculated and experimental spectra can often be resolved by considering a Boltzmann-weighted average of the spectra of the most stable conformers, highlighting the importance of a thorough conformational analysis. Similarly, time-dependent DFT (TD-DFT) can be used to predict the UV-Vis absorption spectrum of the molecule.

Table 3: Predicted ¹³C NMR Chemical Shifts for a Representative Conformer of this compound

Carbon AtomPredicted Chemical Shift (ppm)
C1 (CH₂OH)~60-65
C2 (CH₂)~35-40
C3 (quaternary)~45-50
C(phenyl, ipso)~140-145
C(phenyl, ortho/meta)~125-130
C(phenyl, para)~120-125
C(ethyl, CH₂)~25-30
C(ethyl, CH₃)~8-12

Note: These are estimated chemical shift ranges based on DFT calculations of analogous compounds and are highly dependent on the specific conformer and solvent model used.

Molecular Dynamics Simulations for Dynamic Behavior

While quantum chemical calculations provide a static picture of the molecule, molecular dynamics (MD) simulations offer insights into its dynamic behavior in different environments, such as in solution. By simulating the movement of the molecule over time, MD can reveal how it explores its conformational space and interacts with solvent molecules.

Reaction Mechanism Modeling through Computational Chemistry

Computational chemistry can be employed to model the potential reaction mechanisms involving this compound. For example, the acid-catalyzed intramolecular etherification to form a substituted tetrahydropyran (B127337) ring is a plausible reaction. DFT calculations can be used to map out the reaction pathway, identify transition states, and calculate activation energies.

By modeling the structures of reactants, intermediates, transition states, and products, researchers can gain a detailed understanding of the reaction's feasibility and selectivity. This knowledge is invaluable for optimizing reaction conditions and designing synthetic routes.

Synthetic Applications and Derivatization Strategies for 3 Ethyl 3 Phenylpentane 1,5 Diol

3-Ethyl-3-phenylpentane-1,5-diol as a Key Intermediate in Organic Synthesisontosight.ai

This compound serves as a valuable intermediate in organic synthesis due to its bifunctional nature. The presence of two primary hydroxyl groups allows for a range of chemical transformations, making it a suitable starting material for constructing more complex molecular architectures. Its synthesis is typically achieved through the reduction of appropriate ketone or aldehyde precursors or via condensation reactions. ontosight.ai The strategic placement of the ethyl and phenyl groups on the central carbon atom introduces steric bulk and specific stereochemical properties that can be exploited in targeted synthesis.

The utility of this diol as an intermediate extends to its potential application in the pharmaceutical industry as a building block for drug synthesis and in the production of fine chemicals. ontosight.ai The diol's structure provides a scaffold for the introduction of various functional groups, enabling the creation of a diverse library of compounds for screening and development.

Table 1: Physical and Chemical Properties of this compound nih.gov

PropertyValue
IUPAC Name This compound
Molecular Formula C₁₃H₂₀O₂
Molecular Weight 208.30 g/mol
CAS Number 84682-28-0
Appearance Colorless liquid

Preparation of Functionalized Derivatives of this compound

The two hydroxyl groups of this compound are amenable to a variety of derivatization reactions, leading to the formation of esters, ethers, cyclic structures, and serving as a monomer for polymerization.

Synthesis of Esters and Ethers

The primary hydroxyl groups can readily undergo esterification with carboxylic acids or their derivatives to form the corresponding diesters. These reactions can be tailored to introduce a wide range of functionalities, thereby modifying the physical and chemical properties of the parent diol. Similarly, etherification reactions with alkyl halides or other suitable electrophiles can yield diether derivatives. These derivatization strategies are fundamental in modifying the polarity, solubility, and reactivity of the molecule for specific applications.

Formation of Cyclic Structures

The 1,5-diol arrangement in this compound makes it a prime candidate for intramolecular cyclization reactions to form six-membered heterocyclic structures. Under appropriate acidic conditions or through specific catalytic processes, the diol can be converted to tetrahydropyran (B127337) derivatives. For instance, the cyclization of 1,5-diols can be achieved to furnish tetrahydropyran rings, a common motif in many natural products and biologically active molecules. The presence of the bulky 3-substituents (ethyl and phenyl) would be expected to influence the stereochemical outcome of such cyclizations.

Elaboration into Polymeric Materialsontosight.ai

As a difunctional monomer, this compound is a potential building block for the synthesis of polyesters and polyurethanes. ontosight.ai Polycondensation with dicarboxylic acids or their derivatives would lead to the formation of polyesters with the diol unit incorporated into the polymer backbone. The bulky phenyl and ethyl groups would likely impart increased rigidity and potentially a higher glass transition temperature to the resulting polymer compared to polyesters derived from linear diols.

In the synthesis of polyurethanes, the diol would react with diisocyanates. The structure of the diol, particularly the steric hindrance around the central carbon, could influence the reactivity of the hydroxyl groups and the resulting properties of the polyurethane, such as its thermal stability and mechanical strength.

Precursor for Fine Chemicalsontosight.ai

The unique structure of this compound makes it an attractive precursor for the synthesis of fine chemicals, including fragrances and dyes. ontosight.ai The phenyl group, in particular, is a common feature in many fragrance compounds. Derivatization of the diol, for instance, through oxidation or other functional group interconversions, could lead to the generation of novel aroma chemicals. The specific stereochemistry of the diol could also play a crucial role in determining the olfactory properties of its derivatives.

Role of this compound in Cascade and Multistep Synthesis

While specific examples of cascade reactions directly involving this compound are not extensively documented in readily available literature, its structural features suggest potential applications in such synthetic strategies. Cascade reactions, which involve a series of consecutive intramolecular transformations, often rely on precisely positioned functional groups. The 1,5-diol moiety could act as a trigger or a key structural element in a designed cascade sequence. For instance, a reaction initiated at one hydroxyl group could lead to a series of cyclizations and rearrangements, ultimately forming complex polycyclic structures in a single synthetic operation.

In multistep syntheses, this compound can serve as a foundational building block. Its two hydroxyl groups can be differentially protected, allowing for sequential reactions at each end of the molecule. This stepwise approach enables the controlled and regioselective introduction of different functionalities, which is a critical aspect in the total synthesis of complex target molecules.

Synthesis of Analogs and Bioisosteres of this compound

The synthesis of analogs and bioisosteres of this compound would theoretically involve several strategic modifications to its core structure. These modifications aim to modulate the compound's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, which can be crucial for various applications.

Modification of the Phenyl Group: A primary strategy for creating analogs would involve the substitution of the phenyl ring. Introducing electron-donating or electron-withdrawing groups at the ortho, meta, or para positions could significantly alter the electronic properties of the molecule. For instance, the synthesis of 3-ethyl-3-(4-substituted-phenyl)pentane-1,5-diols would provide a series of analogs with varying polarity and potential for new interactions in biological systems.

Bioisosteric replacement of the phenyl ring itself is another key approach. Common phenyl bioisosteres include five- or six-membered heteroaromatic rings such as thiophene, pyridine (B92270), or pyrimidine. These replacements can introduce new hydrogen bonding capabilities and alter the metabolic profile of the parent compound. Saturated carbocyclic rings like cyclohexyl or nonclassical bioisosteres such as bicyclo[1.1.1]pentane (BCP) or cubane (B1203433) could also be employed to explore different spatial arrangements and physicochemical properties. nih.gov

Derivatization of the Hydroxyl Groups: The two primary hydroxyl groups of this compound are prime targets for derivatization. Standard esterification or etherification reactions could yield a wide array of derivatives. For example, reaction with various acyl chlorides or carboxylic acids would produce the corresponding mono- or di-esters. A patent describing the esterification of 1,3-diols suggests that such reactions can be carried out via acid-catalyzed reaction with a carboxylic acid or through transesterification.

Furthermore, the formation of carbamates is a common derivatization strategy for alcohols in medicinal chemistry. The reaction of the diol with isocyanates or the use of a two-step procedure involving activation with phosgene (B1210022) or a phosgene equivalent followed by reaction with an amine would yield carbamate (B1207046) derivatives.

Alteration of the Ethyl Groups: Modification of the ethyl groups at the C3 position represents a more synthetically challenging but potentially rewarding strategy for creating analogs. Replacing one or both ethyl groups with other alkyl or functionalized chains would directly impact the steric bulk and lipophilicity around the quaternary carbon center.

While these general synthetic strategies are well within the capabilities of modern organic chemistry, the lack of specific literature examples for this compound means that any such efforts would be breaking new ground in the exploration of this chemical space. The detailed research findings and specific compound data necessary for a comprehensive discussion and data tables on this topic are not currently available.

Future Research Directions and Emerging Methodologies for 3 Ethyl 3 Phenylpentane 1,5 Diol Studies

Development of Novel and Sustainable Synthetic Routes

The traditional synthesis of 3-Ethyl-3-phenylpentane-1,5-diol, while established, presents opportunities for improvement in terms of sustainability and efficiency. Future research will increasingly focus on the development of novel synthetic pathways that adhere to the principles of green chemistry.

A significant area of exploration is the use of biocatalysis . Enzymes, such as cytochrome P450 monooxygenases and alcohol dehydrogenases, offer the potential for highly selective and environmentally benign syntheses. drugtargetreview.commedium.comchemistryworld.com Research into engineering these biocatalysts to accommodate the specific steric and electronic properties of the 3-phenylpentane scaffold could lead to direct and stereocontrolled routes to the diol from renewable feedstocks. The biocatalytic production of other diols, such as 1,5-pentanediol, from biomass-derived precursors like furfuryl alcohol, highlights the feasibility of this approach. mt.com Furthermore, the development of whole-cell biocatalytic systems could offer a cost-effective and scalable production method. drugtargetreview.com

Another promising avenue is the exploration of flow chemistry . Continuous flow reactors offer enhanced control over reaction parameters such as temperature and mixing, leading to improved yields and safety, especially for highly exothermic reactions like Grignard additions. researchgate.net The optimization of Grignard reactions in flow systems for the synthesis of tertiary alcohols is an active area of research and could be directly applied to the synthesis of this compound. researchgate.net

The use of green solvents is another critical aspect of sustainable synthesis. acs.org Research into replacing traditional ethereal solvents in Grignard reactions with more environmentally friendly alternatives, or even performing reactions in microaqueous systems, could significantly reduce the environmental impact of the synthesis. drugtargetreview.comacs.org

Exploration of Advanced Catalytic Systems for Efficiency and Selectivity

The development of highly efficient and selective catalysts is paramount for the future of this compound synthesis. While traditional Grignard reactions are effective, they often lack fine control over stereoselectivity and can generate significant waste.

Future research will likely focus on the design and application of chiral catalysts for the asymmetric synthesis of this compound, should the need for enantiomerically pure forms arise. The development of chiral ligands for Grignard reactions, for instance, has shown promise in the enantioselective synthesis of tertiary alcohols. nih.gov

Furthermore, the exploration of nanocatalysts and supported catalysts could lead to more robust and recyclable catalytic systems. researchgate.net These catalysts can offer higher activity and stability, making the synthetic process more economically viable and sustainable. For instance, the use of silver-based catalysts in the selective oxidation of alcohols demonstrates the potential for developing specialized catalysts for diol synthesis. mt.com

Integration of Machine Learning and Artificial Intelligence in Synthetic Design and Prediction

The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize the field of chemical synthesis. nih.govresearchgate.netbath.ac.uksigmaaldrich.com For this compound, these technologies can accelerate the discovery of new synthetic routes and optimize existing ones.

Retrosynthesis prediction tools , powered by AI, can analyze the structure of this compound and propose multiple viable synthetic pathways, including those that may not be immediately obvious to a human chemist. researchgate.netbath.ac.uk These tools are trained on vast databases of chemical reactions and can identify novel disconnections and starting materials.

Catalyst selection and design is another area where AI can make a significant impact. medium.com ML algorithms can analyze the features of different catalysts and predict their performance in a specific reaction, thereby guiding the selection of the optimal catalyst for the synthesis of this compound.

High-Throughput Screening for Reaction Discovery and Optimization

High-throughput screening (HTS) allows for the rapid testing of a large number of reaction conditions in parallel, dramatically accelerating the process of reaction discovery and optimization. sigmaaldrich.com This methodology is particularly valuable for identifying novel catalysts and optimal reaction parameters for the synthesis of this compound.

By employing robotic platforms, researchers can screen hundreds or even thousands of different catalysts, solvents, and temperature combinations in a short period. drugtargetreview.comacs.org This approach is far more efficient than traditional one-at-a-time experimentation. HTS has been successfully applied to the optimization of various reactions, including those relevant to the synthesis of diols and tertiary alcohols. acs.orgresearchgate.net

The data generated from HTS experiments can be used to train machine learning models, creating a powerful feedback loop where experimental data informs predictive models, which in turn suggest new experiments to be performed. This synergy between HTS and AI is a key driver of modern chemical research.

Advanced Spectroscopic Techniques for In Situ Monitoring of Reactions

The ability to monitor chemical reactions in real-time provides invaluable insights into reaction mechanisms and kinetics. Advanced spectroscopic techniques are increasingly being used for the in situ monitoring of synthetic processes, and their application to the synthesis of this compound will be a key area of future research.

Techniques such as in situ Fourier-transform infrared (FTIR) spectroscopy and Raman spectroscopy can provide real-time information on the concentration of reactants, intermediates, and products. mt.com This data is crucial for understanding the reaction pathway and for optimizing reaction conditions to maximize yield and minimize byproduct formation. The use of such techniques to monitor Grignard reactions is already established and can be directly applied to the synthesis of our target compound. mt.com

The development of more sensitive and robust spectroscopic probes will further enhance the ability to study complex reaction mixtures and to detect transient intermediates, providing a deeper understanding of the underlying chemical transformations.

Multi-Scale Computational Modeling for Comprehensive Understanding

Computational modeling, spanning from the quantum mechanical level to the macroscopic scale, provides a powerful tool for understanding and predicting the behavior of chemical systems. For this compound, multi-scale modeling can offer a comprehensive picture, from the electronic structure of the molecule to the dynamics of its synthesis.

Quantum mechanical calculations , such as Density Functional Theory (DFT), can be used to elucidate the reaction mechanism of the synthesis of this compound at the atomic level. These calculations can help in understanding the transition states and intermediates involved in the reaction, providing insights that are often difficult to obtain experimentally.

Molecular dynamics (MD) simulations can be used to study the behavior of the diol in different solvent environments and to understand its interactions with other molecules. This information is valuable for predicting its physical properties and for designing new applications.

By combining these different modeling techniques, researchers can build a comprehensive understanding of this compound, from its fundamental properties to its behavior in complex systems. This knowledge will be instrumental in guiding the design of new experiments and in accelerating the discovery of new applications for this versatile compound.

Q & A

Q. What are the optimal synthetic routes for 3-Ethyl-3-phenylpentane-1,5-diol, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis of structurally related diols, such as 1,5-diphenylpentane-1,5-dione, often employs Friedel-Crafts acylation with AlCl₃ in aromatic solvents like benzene under inert atmospheres . For this compound, analogous methods could involve alkylation or condensation reactions. Ultrasonic-assisted synthesis (e.g., for 1,5-bis(3′-ethoxy-4′-hydroxyphenyl)-1,4-pentadiene-3-one) demonstrates the importance of optimizing time (20–60 minutes) and temperature (40–80°C) to maximize yield while minimizing byproducts . Solvent-free conditions, as used in synthesizing 3-phenyl-1,5-di-2-thienylpentane-1,5-dione, may reduce purification complexity . Reaction monitoring via TLC or GC-MS is critical to assess intermediate formation.

Q. How can spectroscopic techniques confirm the structure of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for verifying the positions of ethyl and phenyl substituents. For example, in 3-phenyl-1,5-di-2-thienylpentane-1,5-dione, distinct proton environments were resolved via ¹H NMR . X-ray crystallography, as applied to similar diketones, provides definitive bond-length and conformational data, particularly for asymmetric units and hydrogen-bonding networks . Mass spectrometry (HRMS) can confirm molecular weight, while IR spectroscopy identifies functional groups like hydroxyls (broad ~3300 cm⁻¹) and aromatic C-H stretches.

Advanced Research Questions

Q. What strategies can resolve contradictions in reported biological activities of this compound across studies?

  • Methodological Answer : Discrepancies in bioactivity data (e.g., antimicrobial efficacy) may arise from variations in inoculum size, solvent compatibility, or strain specificity. For pentane-1,5-diol, MIC values varied significantly between 10³ and 10⁵ CFU inocula . To address contradictions:
  • Standardize inoculum density and growth media.
  • Test solvent systems (e.g., aqueous vs. ethanol) for compound solubility and stability.
  • Compare antibiotic-resistant vs. susceptible strains to assess substituent effects (e.g., ethyl/phenyl groups enhancing membrane penetration).
  • Use isobologram analysis to evaluate synergistic effects with known antimicrobials .

Q. How do ethyl and phenyl substituents affect the physicochemical properties of this compound compared to simpler diols?

  • Methodological Answer : Substituents significantly alter solubility, reactivity, and metabolic stability. For example:
  • Solubility : Pentane-1,5-diol is water-miscible, but bulky phenyl groups in this compound may reduce aqueous solubility, requiring co-solvents like ethanol or acetone .
  • Metabolism : In rabbits, pentane-1,5-diol metabolizes to glutaric acid, but ethyl/phenyl groups could slow oxidation, extending half-life .
  • Thermal Stability : Differential Scanning Calorimetry (DSC) can compare melting points with analogs like 3,3-dimethylpentane-1,5-diol .
    Computational modeling (e.g., DFT) may predict steric hindrance effects on reaction pathways.

Q. What experimental designs are recommended for assessing the toxicity profile of this compound in biomedical applications?

  • Methodological Answer :
  • In vitro : Use MTT assays on human keratinocytes (HaCaT) or liver cells (HepG2) to determine IC₅₀ values. Compare with pentane-1,5-diol, which showed low irritation in dermal models .
  • In vivo : Conduct acute oral toxicity studies in rodents (LD₅₀ protocols) and dermal exposure assays per OECD guidelines. For pentane-1,5-diol, LD₅₀ in rats was 5.89 g/kg .
  • Metabolite Tracking : Use LC-MS to identify metabolites (e.g., oxidized ethyl/phenyl derivatives) in urine or plasma, as done for pentane-1,5-diol .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.